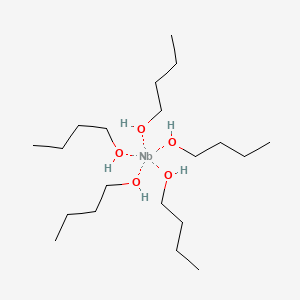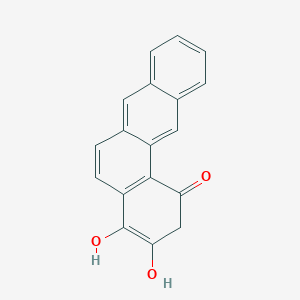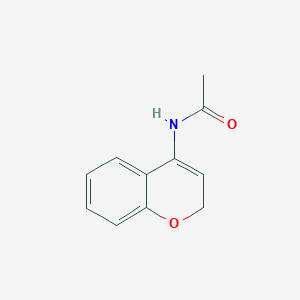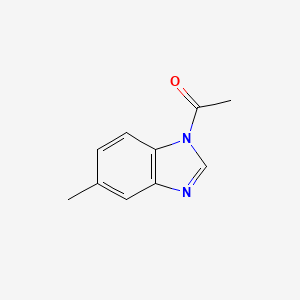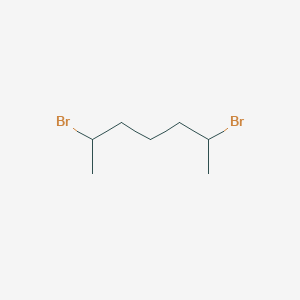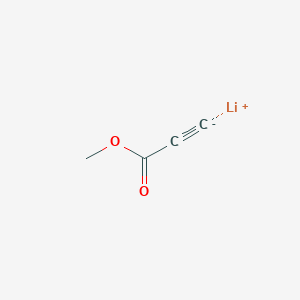![molecular formula C29H28N2O5 B13808414 N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is a synthetic organic compound characterized by its unique biphenyl structure with dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea typically involves the reaction of 2,4-dimethoxybiphenyl-4-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybiphenyl: A precursor in the synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea.
3,3’-Dimethoxybiphenyl: Another biphenyl derivative with similar structural features.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound used in coordination chemistry.
Uniqueness
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is unique due to its urea linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1,3-bis[4-(2,4-dimethoxyphenyl)phenyl]urea |
InChI |
InChI=1S/C29H28N2O5/c1-33-23-13-15-25(27(17-23)35-3)19-5-9-21(10-6-19)30-29(32)31-22-11-7-20(8-12-22)26-16-14-24(34-2)18-28(26)36-4/h5-18H,1-4H3,(H2,30,31,32) |
InChI Key |
CHIGZZHCCNSQJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
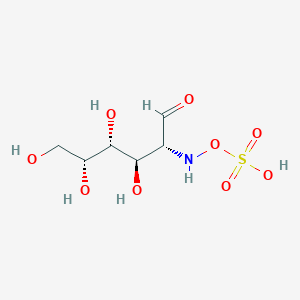
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
